3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a versatile small molecule scaffold that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is known for its tautomeric properties and ability to participate in various chemical reactions . The molecular formula of this compound is C11H8N4O2, and it has a molecular weight of 228.21 g/mol .
Preparation Methods
The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . For example, the cyano group in the compound can be hydrolyzed to form a carboxylic acid group, resulting in the formation of different pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and related heterocyclic compounds.
Scientific Research Applications
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . In biology and medicine, it is used in the development of pharmaceutical compounds with potential therapeutic effects . The compound’s ability to form hydrogen bonds and participate in proton transfer processes makes it valuable in the design of drugs targeting specific molecular pathways . Additionally, it has applications in the development of agrochemicals and fluorescent materials .
Mechanism of Action
The mechanism of action of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its ability to donate and accept hydrogen bonds, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity. The presence of the pyrazole ring allows the compound to participate in various proton transfer processes, which can affect its binding to molecular targets and its overall pharmacological profile . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
Comparison with Similar Compounds
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid can be compared to other pyrazole derivatives, such as 5-amino-1,3-diaryl-1H-pyrazoles and pyrazoloquinolines These compounds share similar structural features, including the presence of a pyrazole ring, but differ in their substituents and overall molecular structureOther similar compounds include 3-(5-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid and 3-(5-amino-4-methyl-1H-pyrazol-1-yl)benzoic acid, which also exhibit unique properties and applications in various fields .
Properties
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.